molecular formula C9H13ClN2O2S B12451868 N'-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide

N'-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide

Cat. No.: B12451868
M. Wt: 248.73 g/mol
InChI Key: AQRQPJCMYDZGBK-UHFFFAOYSA-N
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Description

N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide is an organic compound characterized by the presence of a chloro-substituted methylphenyl group and a dimethylsulfuric diamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide typically involves the reaction of 3-chloro-2-methylphenylamine with dimethylsulfuric diamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification methods, such as recrystallization or chromatography, are employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide can be compared with other similar compounds, such as:

    N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfonamide: Similar structure but with a sulfonamide group instead of a sulfuric diamide group.

    N’-(3-chloro-2-methylphenyl)-N,N-dimethylcarbamate: Contains a carbamate group instead of a sulfuric diamide group.

    N’-(3-chloro-2-methylphenyl)-N,N-dimethylthiourea: Features a thiourea group in place of the sulfuric diamide group.

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

1-chloro-3-(dimethylsulfamoylamino)-2-methylbenzene

InChI

InChI=1S/C9H13ClN2O2S/c1-7-8(10)5-4-6-9(7)11-15(13,14)12(2)3/h4-6,11H,1-3H3

InChI Key

AQRQPJCMYDZGBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)N(C)C

Origin of Product

United States

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